N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a carboxamide group attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide typically involves the condensation of 3-chloroaniline with a suitable quinoline derivative. One common method involves the reaction of 3-chloroaniline with 2-chloroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinoline derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Medicine: It has been investigated for its potential as a therapeutic agent in the treatment of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide involves its interaction with specific molecular targets. One of the primary targets is the protein kinase Pim-1, which plays a crucial role in cell survival and proliferation. The compound inhibits the activity of Pim-1 kinase, leading to the induction of apoptosis in cancer cells. Additionally, it modulates the expression of various genes involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.
Chalcone-quinoline hybrids: These hybrids combine the structural features of chalcones and quinolines, enhancing their anticancer properties.
Furan-quinoline derivatives: These compounds incorporate a furan ring into the quinoline structure, resulting in potent anticancer activity.
Uniqueness
N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural feature contributes to its distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
781654-32-8 |
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Molecular Formula |
C20H13ClN2O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-oxo-1H-benzo[h]quinoline-3-carboxamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-13-5-3-6-14(10-13)23-20(25)17-11-22-18-15-7-2-1-4-12(15)8-9-16(18)19(17)24/h1-11H,(H,22,24)(H,23,25) |
InChI Key |
NSVYYIXMGMBQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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